molecular formula C17H27NO2S B3003536 1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine CAS No. 522598-16-9

1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No. B3003536
CAS RN: 522598-16-9
M. Wt: 309.47
InChI Key: UXRXBUNSLNSLSY-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine, also known as TAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAP belongs to the class of piperidine sulfonamides and has been shown to exhibit potent activity against a variety of diseases, including cancer and inflammation.

Scientific Research Applications

Catalyst for Asymmetric Cyclopropanations

The compound is used as a catalyst for asymmetric cyclopropanations . This process involves the formation of a three-membered carbon ring, which is a key structural component in many biologically active compounds. The use of this compound as a catalyst can help improve the efficiency and selectivity of these reactions .

Anti-corrosion Agent

The compound has been evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . The inhibitory performance of the molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches. The inhibition efficacy was observed to rise with the increment of the concentration of the molecule and diminish with growing temperature .

Building Blocks in Organic Synthesis

Piperazine and N-Boc piperazine and their simple derivatives such as this compound serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases . These compounds have a wide range of applications in pharmaceuticals and materials science .

Material Science Applications

Due to its unique chemical structure, this compound can be used in the development of new materials with novel properties. For example, it can be used in the synthesis of polymers with enhanced mechanical or thermal properties .

Pharmaceutical Applications

The compound can be used in the synthesis of new drugs. Its unique chemical structure can be leveraged to design drugs with improved efficacy and reduced side effects .

Environmental Applications

The compound can be used in environmental applications such as water treatment. It can be used to remove heavy metals and other pollutants from water .

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-13-10-14(2)12-18(11-13)21(19,20)16-8-6-15(7-9-16)17(3,4)5/h6-9,13-14H,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRXBUNSLNSLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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